molecular formula C21H20ClN3O4 B4941596 N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide

Cat. No. B4941596
M. Wt: 413.9 g/mol
InChI Key: WBQOVLJAXVMSDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, the primary inhibitory neurotransmitter in the central nervous system. Inhibition of GABA-AT leads to an increase in GABA levels, which can have a range of effects on the brain and body.

Mechanism of Action

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide works by inhibiting GABA-AT, which is responsible for the breakdown of GABA. By inhibiting GABA-AT, N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide increases GABA levels in the brain, which can have a range of effects on neuronal excitability and neurotransmission. Increased GABA levels can lead to anxiolytic, anticonvulsant, and sedative effects.
Biochemical and Physiological Effects:
N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been shown to increase GABA levels in the brain, which can have a range of effects on neuronal excitability and neurotransmission. Increased GABA levels can lead to anxiolytic, anticonvulsant, and sedative effects. N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of GABA-AT, which allows for precise control over GABA levels in the brain. N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has some limitations, including its relatively short half-life and the need for repeated dosing to maintain its effects.

Future Directions

There are several future directions for research on N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide. One area of interest is the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide in the treatment of addiction. GABA is involved in the reward pathway in the brain, and increased GABA levels have been shown to reduce drug-seeking behavior in animal models of addiction. Another area of interest is the potential use of N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide in the treatment of epilepsy. GABA-AT inhibitors have been shown to have anticonvulsant effects in animal models of epilepsy. Finally, further research is needed to fully understand the effects of N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide on cognitive function and its potential use in the treatment of cognitive disorders.

Synthesis Methods

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide can be synthesized using a multi-step process starting with 5-chloro-2,4-dimethoxybenzoic acid and 3-phenylpyridazin-6-one. The final step involves coupling the intermediate with 2-amino-3-phenylpropanoic acid to form N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide. The synthesis of N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been optimized to produce high yields and purity.

Scientific Research Applications

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has been studied extensively in preclinical models and has shown promise in the treatment of a range of neurological and psychiatric disorders. It has been shown to increase GABA levels in the brain, which can have anxiolytic, anticonvulsant, and sedative effects. N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)propanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

properties

IUPAC Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4/c1-13(21(27)23-17-11-15(22)18(28-2)12-19(17)29-3)25-20(26)10-9-16(24-25)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQOVLJAXVMSDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1OC)OC)Cl)N2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloro-2,4-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)propanamide

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